Analytical Identity: Confirmation as Acalabrutinib Impurity 19
The compound is explicitly designated as 'Acalabrutinib Impurity 19' in multiple pharmacopeial reference standard catalogs and supplier documentation. [1] This designation, based on its specific retention time and spectral fingerprint relative to the Acalabrutinib API, is a verifiable and non-transferable identity marker. [1] While free base (771581-15-8) and dihydrochloride (867165-53-5) analogs are chemically related, they are not designated as Impurity 19 and would not satisfy the same regulatory requirements for method validation or quality control. [2]
| Evidence Dimension | Designated Identity as Acalabrutinib Impurity |
|---|---|
| Target Compound Data | Designated as Acalabrutinib Impurity 19 |
| Comparator Or Baseline | (3-Chloropyrazin-2-yl)methanamine free base (771581-15-8); (3-Chloropyrazin-2-yl)methanamine dihydrochloride (867165-53-5) |
| Quantified Difference | Not designated as Acalabrutinib Impurity 19 |
| Conditions | Regulatory impurity profiling and analytical method development |
Why This Matters
This verifiable designation is a critical procurement criterion for analytical and quality control laboratories, as it guarantees the material's suitability for its intended use in ANDA and DMF filings, which generic analogs cannot provide.
- [1] SynZeal. (n.d.). Acalabrutinib Impurity 19. SZ CAT No: SZ-A078029. View Source
- [2] PubChem. (2025). (3-Chloropyrazin-2-yl)methanamine dihydrochloride. PubChem CID 44119826. View Source
